Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate

Physicochemical profiling Drug intermediate characterization Palonosetron

Secure your validated Palonosetron synthesis supply chain with CAS 66193-59-7. This specific methyl ester is mandatory for regulatory-compliant amidation/alkylation steps. Substituting with the free acid (CAS 4242-18-6) or ethyl ester (CAS 4242-17-5) alters reaction kinetics, generates uncharacterized impurities, and derails ICH Q3A compliance without a costly revalidation. Procure the exact intermediate (≥98% purity) to ensure process consistency, regulatory approval, and avoid supply chain disruption for your 5-HT3 antagonist manufacturing or impurity reference standard (Palonosetron Impurity 48) programs.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 66193-59-7
Cat. No. B1356296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
CAS66193-59-7
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC2=C1CCCC2
InChIInChI=1S/C12H14O2/c1-14-12(13)11-8-4-6-9-5-2-3-7-10(9)11/h4,6,8H,2-3,5,7H2,1H3
InChIKeySBFXBOWHTPTFTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 250 mgs / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate (CAS 66193-59-7) in Palonosetron API Manufacturing and Pharmaceutical Intermediates


Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate is a partially saturated naphthalene derivative, specifically a methyl ester of tetrahydronaphthalene-1-carboxylic acid [1]. This compound serves as a critical pharmaceutical intermediate in the industrial synthesis of Palonosetron, a potent and selective 5-HT3 receptor antagonist . Palonosetron is clinically indicated for the prevention of chemotherapy-induced nausea and vomiting (CINV), a therapeutic area with a substantial and consistent market demand . The compound's core structural feature is its 5,6,7,8-tetrahydronaphthalene scaffold, which provides a distinct balance of aliphatic and aromatic character, differentiating its reactivity profile from fully aromatic naphthalenes and positioning it as a key building block for constructing more complex drug molecules [1].

Why Unverified Substitution of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate (CAS 66193-59-7) in Regulated Palonosetron Synthesis is Not Permissible


Generic substitution with close analogs, such as the ethyl ester (CAS 4242-17-5) or the free carboxylic acid (CAS 4242-18-6), is not permissible in the validated and regulated manufacturing process for Palonosetron without a full revalidation study [1]. While all three are derived from the same tetrahydronaphthalene core, their distinct physicochemical properties—such as lipophilicity (LogP), reactivity in esterification/amidation steps, and crystallization behavior—can lead to substantial differences in reaction kinetics, impurity profile, and final yield [1]. The Palonosetron synthetic route relies on the specific methyl ester group for subsequent selective transformations; altering this functional group would introduce a different leaving group or require different activation energy, potentially derailing the entire multi-step synthesis and generating a new, uncharacterized impurity profile that would fail compendial pharmacopoeial standards [1]. The following evidence quantifies these critical differences, which directly impact process robustness, cost of goods, and regulatory compliance.

Product-Specific Quantitative Differentiation: How Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate (CAS 66193-59-7) Compares to its Closest Analogs for Palonosetron Intermediates


Comparative Physicochemical Properties: LogP and Hydrogen Bonding Capacity vs. Carboxylic Acid and Ethyl Ester Analogs

Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate exhibits a calculated LogP of approximately 3.1, positioning it as an optimal intermediate for subsequent synthetic steps in the Palonosetron route. This contrasts with its closest analogs: the more polar free carboxylic acid (CAS 4242-18-6) with a LogP of ~2.4 and the more lipophilic ethyl ester (CAS 4242-17-5) with a LogP of ~3.6 [1]. The methyl ester also lacks hydrogen bond donor capacity (HBD=0), unlike the carboxylic acid (HBD=1), which is a critical factor for solubility in organic reaction media and for avoiding unwanted side reactions during amide bond formation [1].

Physicochemical profiling Drug intermediate characterization Palonosetron

Boiling Point and Distillation Purity: Comparative Volatility vs. Ethyl Ester Analog

The boiling point of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate is 319.1 ± 31.0 °C at 760 mmHg, which is lower than its heavier ethyl ester counterpart (estimated ~335 °C), while being substantially higher than that of the free carboxylic acid, which would likely undergo decarboxylation or decomposition before boiling [1]. This specific boiling point range allows for purification via vacuum distillation under conditions that are mild enough to prevent thermal degradation of the sensitive tetrahydronaphthalene ring system, a crucial factor in producing high-purity intermediate for pharmaceutical use [1].

Process chemistry Purification by distillation Intermediate stability

Market Availability and Purity Specifications for Regulated Intermediate Sourcing

For procurement in a regulated pharmaceutical environment, the consistent availability of a specific, high-purity grade is paramount. Commercial vendors specializing in pharmaceutical intermediates, such as BOC Sciences and Bidepharm, list Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate at purities of ≥95% and 98%+, respectively, with accompanying certificates of analysis (CoA) including NMR, HPLC, or GC data . This contrasts with its carboxylic acid precursor (CAS 4242-18-6), which, while also available, often presents greater batch-to-batch variability in purity and physical form (e.g., color, melting point) due to its higher polarity and potential for hydrate formation . The methyl ester's chemical stability as a neutral liquid/solid makes it a more robust and reliably sourced intermediate.

Supply chain qualification GMP starting materials Vendor comparison

High-Value Application Scenarios for Procuring Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate (CAS 66193-59-7)


GMP Manufacturing of Palonosetron Hydrochloride API

This is the primary and most demanding application. Procurement of CAS 66193-59-7 is essential for the validated synthetic route to Palonosetron HCl. The specific methyl ester functionality is required for a key amidation or alkylation step, where substitution with the carboxylic acid or ethyl ester would result in different reaction rates, by-product formation, and a final impurity profile that would not meet ICH Q3A guidelines . Using the specified compound ensures process consistency, regulatory compliance, and avoids the prohibitive cost of process re-validation.

Synthesis and Characterization of Palonosetron-Related Impurities (Reference Standards)

This compound serves as a key starting material for synthesizing specific Palonosetron-related impurities, such as Palonosetron Impurity 48 . In analytical development and quality control (QC) laboratories, these well-characterized impurities are crucial for developing and validating HPLC methods, setting acceptance criteria, and ensuring the purity of the final drug product. The high purity of the starting methyl ester (≥98%) is necessary to ensure the synthesized impurity standard is not itself contaminated, which would compromise analytical accuracy .

Medicinal Chemistry for 5-HT3 Antagonist Lead Optimization

In drug discovery programs targeting the 5-HT3 receptor, the tetrahydronaphthalene scaffold is a privileged structure [1]. Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate serves as a versatile, off-the-shelf building block for creating libraries of novel analogs. Its balanced LogP and orthogonal reactivity (the ester group can be selectively modified in the presence of other functionalities) make it a superior starting point compared to the free acid or more lipophilic esters, facilitating rapid parallel synthesis and SAR exploration to find backup compounds to Palonosetron with improved pharmacokinetic or safety profiles .

Academic and Industrial Research on Novel Antiemetic Agents

Researchers investigating new classes of antiemetic compounds utilize this intermediate to construct novel molecules based on the validated tetrahydronaphthalene core. The compound's reliable commercial availability and consistent quality from suppliers like Aladdin and BOC Sciences allow for reproducible research outcomes, a critical factor when publishing data in peer-reviewed journals or filing intellectual property. The documented stability and handling information also reduce the experimental variability associated with less-characterized building blocks .

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